molecular formula C11H10F3NO3 B7892497 3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester

3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester

Cat. No.: B7892497
M. Wt: 261.20 g/mol
InChI Key: MGEGMISBXWFNIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the biological activity and physical properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability and lipophilicity of the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester typically involves the introduction of the trifluoromethyl group into the benzoic acid derivative. One common method includes the reaction of 3-methyl-4-aminobenzoic acid with 2,2,2-trifluoroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby modulating its biological activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(trifluoromethylamino)-benzoic acid methyl ester
  • 3-Methyl-4-(2,2,2-trifluoroethylamino)-benzoic acid methyl ester
  • 3-Methyl-4-(2,2,2-trifluoroacetylamino)-benzoic acid ethyl ester

Uniqueness

3-Methyl-4-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is unique due to the presence of both the trifluoroacetyl and methyl ester groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester group provides a site for further chemical modification .

Properties

IUPAC Name

methyl 3-methyl-4-[(2,2,2-trifluoroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-6-5-7(9(16)18-2)3-4-8(6)15-10(17)11(12,13)14/h3-5H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEGMISBXWFNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.